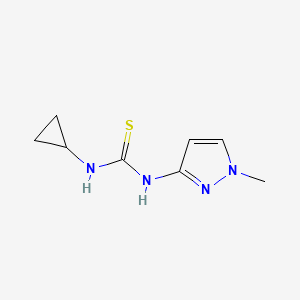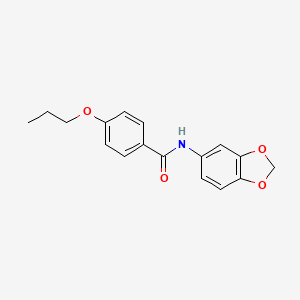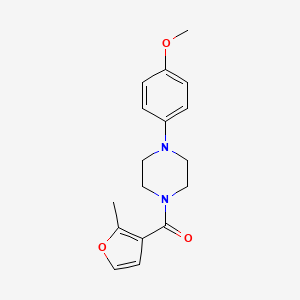![molecular formula C23H25N3O B4641342 1'-(3-methylbutyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4641342.png)
1'-(3-methylbutyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one
Description
The compound belongs to the family of tetrahydro-β-carbolines, a class of molecules with significant relevance in chemistry due to their complex structure and interesting chemical properties. These compounds are known for their presence in various natural products and their synthetic versatility.
Synthesis Analysis
Synthesis of tetrahydro-β-carbolines typically involves strategies like the Pictet-Spengler reaction, which is a condensation of tryptamine derivatives with aldehydes or ketones. Techniques have evolved to include one-pot domino reactions and catalyzed cyclization processes for efficient synthesis. For instance, Ohta et al. (2009) developed direct synthetic methods for tetrahydro-β-carboline derivatives using copper-catalyzed domino three-component coupling-cyclization, demonstrating the versatility and efficiency of modern synthetic approaches (Ohta, Oishi, Fujii, & Ohno, 2009).
Molecular Structure Analysis
The molecular structure of tetrahydro-β-carbolines features a fused pyrrole and benzene ring (the indole portion) linked to a saturated nitrogen-containing ring. This structure contributes to the compound's chemical reactivity and interaction with biological systems. Advanced NMR techniques and X-ray crystallography have been pivotal in elucidating the detailed structural aspects of these compounds.
Chemical Reactions and Properties
Tetrahydro-β-carbolines undergo various chemical reactions, including rearrangements, cyclizations, and functional group transformations. Harley-Mason and Waterfield (1963) illustrated the synthesis, rearrangement, and reactions of specific tetrahydro-β-carbolines, highlighting the chemical versatility of these compounds (Harley-Mason & Waterfield, 1963).
properties
IUPAC Name |
1'-(3-methylbutyl)spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,3'-indole]-2'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O/c1-15(2)12-14-26-20-10-6-4-8-18(20)23(22(26)27)21-17(11-13-24-23)16-7-3-5-9-19(16)25-21/h3-10,15,24-25H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTXWWVPKVSZRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2C3(C1=O)C4=C(CCN3)C5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[({4-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-4-biphenylcarboxamide](/img/structure/B4641268.png)
![2-[4-chloro-2-({[2-(2-fluorophenyl)ethyl]amino}methyl)phenoxy]acetamide hydrochloride](/img/structure/B4641274.png)

![isopropyl 5-(aminocarbonyl)-2-{[(2,6-dimethyl-1-piperidinyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4641287.png)


![1-[5-(2,3,5-trimethylphenoxy)pentyl]pyrrolidine](/img/structure/B4641304.png)
![2,2,2-trichloro-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B4641307.png)

![N-{1-methyl-2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-benzimidazol-5-yl}pentanamide](/img/structure/B4641322.png)
![4-{[2-(3-methylbutoxy)benzoyl]amino}butanoic acid](/img/structure/B4641326.png)
![N-(2-sec-butyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-4-methylbenzamide](/img/structure/B4641329.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4641337.png)
